4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a piperidine ring bonded to a pyrrolopyrimidine core, which is further substituted with benzyl, fluorophenyl, and phenyl groups
Preparation Methods
The synthesis of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. This core is synthesized through a series of reactions including cyclization and functional group modifications. The piperidine ring is then introduced via nucleophilic substitution reactions. The final steps involve the addition of benzyl, fluorophenyl, and phenyl groups through various coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles, such as amines or thiols.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to introduce various substituents.
Scientific Research Applications
4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds also exhibit inhibitory activity against specific enzymes and have been studied for their potential as anticancer agents.
PYRIMIDO[4,5-D]PYRIMIDINES: These bicyclic compounds share a similar core structure and have applications in medicinal chemistry and materials science.
The uniqueness of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C30H27FN4 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H27FN4/c31-25-11-13-26(14-12-25)35-20-27(24-9-5-2-6-10-24)28-29(32-21-33-30(28)35)34-17-15-23(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21,23H,15-19H2 |
InChI Key |
ZFJCSWSXBHNLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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